2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Medicinal Chemistry Drug Design Physicochemical Profiling

2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 728864-59-3) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry. It features a fused bicyclic core bearing a methyl group at the 2‑position, a phenyl ring at the 6‑position, and a reactive carbaldehyde handle at the 3‑position.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 728864-59-3
Cat. No. B7725431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
CAS728864-59-3
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC1=C(N2C=C(C=CC2=N1)C3=CC=CC=C3)C=O
InChIInChI=1S/C15H12N2O/c1-11-14(10-18)17-9-13(7-8-15(17)16-11)12-5-3-2-4-6-12/h2-10H,1H3
InChIKeyRVINHAAQVOEACY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 728864-59-3) – Core Properties and Scaffold Context


2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 728864-59-3) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry [1]. It features a fused bicyclic core bearing a methyl group at the 2‑position, a phenyl ring at the 6‑position, and a reactive carbaldehyde handle at the 3‑position. This specific substitution pattern distinguishes it from commonly stocked analogs and enables its use as a versatile late-stage diversification intermediate for drug discovery programs targeting kinases, nuclear receptors, and anti‑infective pathways.

Why Generic Imidazo[1,2-a]pyridine-3-carbaldehydes Cannot Replace 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde


Imidazo[1,2-a]pyridine-3-carbaldehydes are not interchangeable; the nature and position of substituents dictate reactivity, physicochemical profile, and downstream biological activity. The 2‑methyl group donates electron density into the π‑system, modulating the electrophilicity of the aldehyde and affecting condensation kinetics, while the 6‑phenyl substituent extends conjugation, alters lipophilicity, and serves as a critical recognition element in biological targets [1]. In therapeutic series such as 2‑aryl‑6‑phenylimidazo[1,2-a]pyridine Nurr‑1 modulators, the 6‑phenyl ring is essential for potency, and replacement with smaller or absent substituents leads to substantial loss of activity [2]. Consequently, substituting this compound with a simpler analog risks both synthetic failure and erroneous SAR interpretation.

Quantitative Differentiation Evidence for 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde


Physicochemical Differentiation – LogP and TPSA Compared to 6‑Phenyl Analog

The target compound exhibits a computed LogP of 3.12 and a topological polar surface area (TPSA) of 34.37 Ų . Compared to the des‑methyl analog 6‑phenylimidazo[1,2-a]pyridine-3-carbaldehyde (LogP 3.05, PSA 43.37 Ų) , the 2‑methyl group increases logP by +0.07 and reduces PSA by 9.0 Ų. This shift predicts moderately enhanced passive membrane permeability while retaining a favorable drug‑like profile.

Medicinal Chemistry Drug Design Physicochemical Profiling

Synthetic Utility as a Key Precursor for 6‑Phenyl‑Substituted Bioactive Molecules

The 3‑carbaldehyde group serves as a functional handle for Knoevenagel condensations, aldol reactions, and reductive aminations, enabling generation of diverse compound libraries. In US Patent 7,915,284, 2‑aryl‑6‑phenylimidazo[1,2-a]pyridine derivatives are claimed as Nurr‑1 modulators for neurodegenerative and inflammatory diseases, with the 6‑phenyl group mandatory for receptor engagement [1]. The target compound is the direct synthetic precursor to the 2‑methyl‑6‑phenyl core exemplified in the patent's claims.

Synthetic Chemistry Kinase Inhibitors Nuclear Receptor Modulators

Antiviral Activity Track Record of 6‑Phenyl‑Imidazo[1,2-a]pyridine Derivatives

In a study by Véron et al. (2007), 6‑phenyl‑substituted imidazo[1,2-a]pyridine derivatives were identified as the most potent congeners against human cytomegalovirus (CMV) and varicella‑zoster virus (VZV), with activity maintained against thymidine kinase‑deficient strains [1]. While the specific target compound was not directly tested, it is the aldehyde precursor to this antiviral chemotype. The 6‑phenyl group was deemed essential for potency, and the 2‑methyl substitution can further tune antiviral selectivity by modulating electronic properties of the core.

Antiviral Research HCMV VZV

Commercial Purity Benchmarking (NLT 98%) for Reliable SAR and Scale‑Up

The compound is commercially available with a guaranteed purity of NLT 98% (HPLC) from ISO‑certified suppliers such as MolCore . This purity level exceeds the typical 95% specification offered for many simpler imidazo[1,2-a]pyridine‑3‑carbaldehydes (e.g., 2‑methylimidazo[1,2-a]pyridine-3-carbaldehyde, 95% ; 6‑phenylimidazo[1,2-a]pyridine-3-carbaldehyde, 95% ). Higher purity reduces batch‑to‑batch variability in biological assays and avoids confounding by‑product effects in SAR studies.

Quality Control Purity Standards Procurement

Optimal Application Scenarios for 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde


Late‑Stage Diversification in Kinase Inhibitor Programs

The aldehyde handle allows rapid generation of imine, chalcone, or heterocycle‑fused libraries via condensation and cyclization. The 6‑phenyl group provides a hydrophobic anchor that is critical for kinase ATP‑site binding, as demonstrated in imidazo[1,2-a]pyridine‑based PI3Kα and Nek2 inhibitor series [1].

Synthesis of Nurr‑1 Nuclear Receptor Modulators

As the direct precursor to the 2‑aryl‑6‑phenylimidazo[1,2-a]pyridine scaffold claimed in US7915284, this aldehyde is the starting point for constructing Nurr‑1 modulators with potential applications in Parkinson's disease and inflammation [2].

Antiviral Hit‑to‑Lead Optimization

The 6‑phenyl motif is pharmacophoric for anti‑CMV and anti‑VZV activity. Using this building block, researchers can systematically vary the 3‑position side chain while retaining the critical 6‑phenyl group, enabling rapid SAR exploration against drug‑resistant viral strains [3].

Physicochemical Property‑Driven Library Design

With a measured logP of 3.12 and TPSA of 34.37 Ų, this compound is positioned within favorable oral drug‑like space. Medicinal chemists can use it as a core fragment to fine‑tune lipophilicity while maintaining permeability, without the added PSA burden of the des‑methyl analog .

Quote Request

Request a Quote for 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.